molecular formula C17H19N3O4S B2691359 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2200544-82-5

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2691359
CAS RN: 2200544-82-5
M. Wt: 361.42
InChI Key: NGTXKAGPSMEDBL-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 424.48. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 424.48. The boiling point of a related compound, 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride, is 339.6°C at 760 mmHg, and its melting point is 84°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound is part of a class of molecules that have been explored for their potential in synthesizing novel derivatives with significant antimicrobial properties. The synthesis processes often involve creating azetidinone and pyrazole derivatives from benzofurans, demonstrating a methodological interest in manipulating this core structure for enhanced biological activities. For instance, Kumar et al. (2007) detailed the synthesis and antimicrobial investigation of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, highlighting the compound's relevance in developing new antimicrobial agents. Their findings suggest that manipulating the benzofuran moiety can yield compounds with promising antimicrobial activities, underscoring the potential of such derivatives in combating microbial resistance (Kumar et al., 2007).

Anti-Inflammatory and Anti-Microbial Activities

The compound's framework has also been investigated for anti-inflammatory and antimicrobial activities. A study by Kendre et al. (2012) reports the microwave-assisted synthesis of azetidin-2-one derivatives containing an aryl sulfonate moiety, showing significant anti-inflammatory and antimicrobial properties. This research underscores the compound's utility in developing pharmaceutical agents with dual functionalities, potentially offering new avenues for treating inflammation and microbial infections (Kendre et al., 2012).

Antitumor Activities

Furthermore, the structural analogs of the compound have been explored for their antitumor properties. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating their potential as antitumor agents that inhibit tubulin polymerization. This research indicates that derivatives of benzofuran, similar in structure to the compound , possess the capability to interfere with critical cellular processes in cancer cells, pointing towards the compound's potential in cancer therapy research (Pieters et al., 1999).

Safety and Hazards

The safety information for a related compound, 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride, indicates that it is dangerous, with hazard statements including H314 . Precautionary statements include P260-P280-P303+P361+P353-P301+P330+P331-P304+P340+P310-P305+P351+P338+P310 .

properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-12-2-5-17(21)20(18-12)11-13-9-19(10-13)25(22,23)15-3-4-16-14(8-15)6-7-24-16/h2-5,8,13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTXKAGPSMEDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

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